4-((Methylsulfonothioyl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Methylsulfonothioyl)methyl)benzonitrile is an organic compound that features a benzonitrile core with a methylsulfonothioyl group attached to the benzene ring. This compound is notable for its unique chemical structure, which includes both nitrile and sulfonothioyl functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfonothioyl)methyl)benzonitrile typically involves the introduction of the methylsulfonothioyl group to a benzonitrile derivative. One common method involves the reaction of 4-methylbenzonitrile with a sulfonothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Methylsulfonothioyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonothioyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Methylsulfonothioyl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-((Methylsulfonothioyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonothioyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzonitrile: Similar structure but lacks the thioyl group.
4-Methylbenzonitrile: Lacks both the sulfonyl and thioyl groups.
Benzonitrile: The simplest form, lacking any substituents on the benzene ring
Uniqueness
4-((Methylsulfonothioyl)methyl)benzonitrile is unique due to the presence of both nitrile and sulfonothioyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NOS2 |
---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
4-(methylsulfonothioylmethyl)benzonitrile |
InChI |
InChI=1S/C9H9NOS2/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 |
InChI Key |
FTASSMDLJFXQRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.